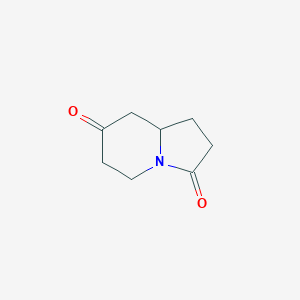

Hexahydroindolizine-3,7-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,5,6,8,8a-hexahydroindolizine-3,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-9-6(5-7)1-2-8(9)11/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQAYXCDJAOMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexahydroindolizine 3,7 Dione and Its Structural Variants

Retrosynthetic Strategies for the Hexahydroindolizine-3,7-dione Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, a primary disconnection can be made at the C-N bond and the C-C bond forming the five-membered ring. This leads to acyclic precursors that can be cyclized in the forward synthesis. Another common approach involves disconnecting the six-membered ring, leading to a substituted piperidine (B6355638) derivative as a key intermediate. The choice of disconnection is often guided by the availability of starting materials and the desire to control stereochemistry.

A plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Key Disconnections | Precursor Structures |

|---|---|---|

| This compound | C5-N4, C8a-C1 | Acyclic amino diester or related structures |

| This compound | C8-C8a, C3-N4 | Substituted glutarimide (B196013) and a four-carbon fragment |

Classical Approaches to Indolizine (B1195054) and Bicyclic Dione (B5365651) Synthesis

Classical methods for constructing bicyclic systems like this compound have heavily relied on intramolecular cyclization and condensation reactions. These robust and well-established methods remain valuable in organic synthesis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds. libretexts.orgencyclopedia.pub In the context of bicyclic dione synthesis, reactions like the Dieckmann condensation and the Thorpe-Ziegler reaction are particularly relevant.

The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters. wikipedia.orgorganicreactions.orgpurechemistry.orgorganic-chemistry.org This method is highly effective for forming five- and six-membered rings. wikipedia.orgorganicreactions.org For the synthesis of a this compound precursor, a suitably substituted amino diester could undergo Dieckmann condensation to form the six-membered ring with a ketone at C-7. Subsequent cyclization would then form the five-membered lactam ring. The reaction is typically carried out using a strong base like sodium ethoxide. purechemistry.org

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base to yield a cyclic ketone after hydrolysis. wikipedia.orgchemeurope.combuchler-gmbh.comdntb.gov.uatandfonline.com This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of larger rings. wikipedia.orgchemeurope.combuchler-gmbh.com While less common for the direct synthesis of the this compound core, it represents a valid strategy for constructing the carbocyclic portion of related bicyclic systems.

| Reaction | Description | Key Features |

|---|---|---|

| Dieckmann Condensation | Intramolecular condensation of a diester in the presence of a base to form a β-keto ester. wikipedia.orgorganicreactions.orgpurechemistry.orgorganic-chemistry.org | Excellent for 5- and 6-membered ring formation. wikipedia.orgorganicreactions.org |

| Thorpe-Ziegler Reaction | Intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgchemeurope.combuchler-gmbh.comdntb.gov.uatandfonline.com | Useful for carbocyclic and heterocyclic ketone synthesis. dntb.gov.ua |

Condensation reactions are fundamental in the synthesis of annulated (fused-ring) systems. mdpi.comrsc.org These reactions involve the joining of two molecules, or two parts of the same molecule, with the elimination of a small molecule such as water or an alcohol. For the synthesis of indolizine derivatives, the Scholtz synthesis, which involves the condensation of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, is a historical example. jbclinpharm.org More contemporary methods often involve the condensation of a pyridine (B92270) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the indolizine ring system.

Modern and Advanced Synthetic Transformations

Recent advances in synthetic methodology have provided more efficient and selective routes to complex heterocyclic structures like this compound.

Oxidative carbon-hydrogen (C-H) bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. escholarship.orgnih.govacs.orgcaltech.edu This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses.

In the context of indolizine synthesis, rhodium-catalyzed C-H activation has been used to construct the bicyclic core. escholarship.orgnih.govacs.orghbni.ac.in For instance, an N-alkenylpyridine derivative can undergo intramolecular C-H activation and subsequent cyclization to form the indolizine ring. An electrochemical approach has also been reported for indolizine synthesis via an oxidative sp3 C–H bond functionalization and annulation cascade, avoiding the use of external oxidants and transition-metal catalysts. acs.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and stereocontrol. The tandem Mannich-Michael reaction has proven to be a valuable strategy for the synthesis of indolizine and related nitrogen-containing heterocycles. nih.govbeilstein-journals.org

This approach typically involves the reaction of an aldehyde, an amine, and a Michael acceptor. In the synthesis of indolizine precursors, a tandem process can be designed where an initial Mannich reaction forms a β-amino ketone, which then undergoes an intramolecular Michael addition to a tethered α,β-unsaturated ester or ketone, leading to the formation of the bicyclic indolizine skeleton. nih.gov The use of chiral catalysts can enable the asymmetric synthesis of these compounds, which is crucial for the preparation of enantiomerically pure alkaloids. researchgate.netresearchgate.net

| Method | Description | Advantages |

|---|---|---|

| Oxidative C-H Functionalization | Direct conversion of C-H bonds to form the indolizine ring. escholarship.orgnih.govacs.orgcaltech.edu | High atom economy, avoids pre-functionalization. hbni.ac.in |

| Tandem Mannich-Michael Reaction | A one-pot sequence of Mannich and Michael reactions to construct the bicyclic core. nih.govbeilstein-journals.org | High efficiency, potential for stereocontrol. researchgate.netresearchgate.net |

Intramolecular Conjugate Displacement Strategies

A powerful and general approach for the formation of bicyclic structures with a nitrogen atom at the bridgehead, such as the hexahydroindolizine system, involves intramolecular conjugate displacement. researchgate.net This strategy typically begins with N-protected amino aldehydes, which are converted into allylic alcohols. These intermediates, upon activation (e.g., as acetates), are designed to undergo cyclization once the nitrogen-protecting group is removed. The deprotected nitrogen atom acts as an internal nucleophile, attacking the electrophilic center of the conjugated system in an intramolecular fashion to forge the bicyclic ring system. This method is advantageous as the stereochemistry of the starting amino aldehyde is often preserved throughout the reaction sequence. researchgate.net

The general pathway can be summarized as follows:

Conversion of an N-protected amino aldehyde to an allylic alcohol derivative.

Acetylation or other activation of the alcohol.

Removal of the nitrogen-protecting group.

Spontaneous or induced intramolecular cyclization to yield the hexahydroindolizine or a related bicyclic structure. researchgate.net

This strategy provides a reliable route to the core scaffold, which can then be further oxidized or modified to yield the target dione.

Multicomponent Reactions for Scaffold Assembly, e.g., Petasis Reaction

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates the majority of the atoms from the starting materials. rug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for building complex scaffolds like hexahydroindolizine. researchgate.netrsc.orgmdpi.comnih.gov

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing α-amino acids and their derivatives. organic-chemistry.org Its application to the assembly of the hexahydroindolizine scaffold would involve a strategic selection of reactants that, upon undergoing the Petasis reaction, generate an intermediate poised for a subsequent cyclization step to form the bicyclic core. For instance, a reaction involving a suitable amino-aldehyde, a boronic acid, and a carbonyl compound could generate a linear precursor that contains all the necessary atoms and functional groups for an intramolecular cyclization to the indolizidine framework. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

| Reaction Type | Components | Product | Key Advantages |

| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl-boronic acid | Substituted Amines | High atom economy, mild conditions, functional group tolerance, rapid scaffold assembly. wikipedia.orgorganic-chemistry.orgacs.org |

Diels-Alder Cycloadditions in Related Polycyclic Diones

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for the stereoselective construction of six-membered rings. organic-chemistry.orgnih.gov This reaction involves the concerted interaction between a conjugated diene (with 4 π-electrons) and a dienophile (with 2 π-electrons). organic-chemistry.org Its driving force is the energetically favorable formation of new σ-bonds from weaker π-bonds. organic-chemistry.org While not a direct method to form the five-membered ring of the indolizidine system, it is a key strategy for constructing the six-membered ring portion or for building more complex polycyclic systems that contain a dione functionality. clockss.org

In the context of related polycyclic diones, a typical strategy would involve an intramolecular Diels-Alder reaction where the diene and dienophile are tethered within the same molecule. This approach is highly effective for setting multiple stereocenters in a single step with predictable outcomes. Alternatively, an intermolecular reaction can be used to construct a cyclohexene (B86901) dione system, which then serves as a scaffold for subsequent annulation to form the fused five-membered nitrogen-containing ring. The hetero-Diels-Alder variant, where either the diene or dienophile contains a heteroatom, provides a direct route to six-membered heterocyclic systems. organic-chemistry.orgnih.gov

Asymmetric Synthesis and Stereochemical Control

The biological activity of indolizidine alkaloids is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the absolute and relative configuration of stereocenters is of paramount importance. all-chemistry.comyoutube.com

Enantioselective Approaches to Hexahydroindolizine Systems

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. dalalinstitute.com Numerous strategies have been developed for the asymmetric synthesis of indolizidine systems. nih.govresearchgate.net

Key enantioselective approaches include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For example, optically pure α-amino acids can serve as precursors, with their inherent stereocenter guiding the stereochemical outcome of subsequent reactions, such as rhodium-catalyzed hydroformylation of N-allylpyrroles followed by cyclization. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for high levels of stereocontrol in reactions like alkylations or cycloadditions. youtube.com

Asymmetric Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Examples include enantioselective intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids to create fluorinated indolizidinone derivatives, and Rh(I)-catalyzed [2+2+2] cycloadditions to access vinylogous amide indolizidinones with high enantioselectivity. nih.govnih.gov

| Method | Principle | Example Application |

| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Synthesis from α-amino acids. nih.gov |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereochemistry. | Stereocontrolled alkylation of a lactam precursor. youtube.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Rh(I)-catalyzed enantioselective cycloadditions. nih.gov |

Diastereoselective Control in Bicyclic Dione Formation

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another when a new stereocenter is formed in a molecule that already contains one or more stereocenters. dalalinstitute.com In the synthesis of the this compound core, controlling the relative stereochemistry, particularly at the ring fusion, is critical.

Strategies for diastereoselective control often rely on:

Substrate Control: The existing stereocenters in the substrate can direct the approach of reagents, leading to a preferred stereochemical outcome. For instance, in the hydrogenation of a double bond or the reduction of a ketone, the steric bulk of substituents on the existing ring can block one face of the molecule, forcing the reagent to attack from the less hindered face. acs.org

Reagent Control: The choice of reagents can significantly influence the diastereoselectivity. Bulky reducing agents, for example, may exhibit higher selectivity for one diastereomer compared to smaller reagents.

Catalytic Control: Metalloradical catalysis has emerged as a powerful tool for controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations used to construct bicyclic systems. nih.govnih.gov By tuning the chiral ligand on the metal catalyst, chemists can favor the formation of a specific diastereomer. nih.gov This approach is particularly useful for constructing complex polycyclic molecules with multiple contiguous stereocenters. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

Once the core this compound scaffold is synthesized, its derivatization and functionalization are crucial for exploring structure-activity relationships and synthesizing natural product analogs. The dione functionality provides two reactive carbonyl groups, while the saturated carbon framework allows for various transformations.

Methods for functionalization include:

Carbonyl Chemistry: The ketone groups at the C-3 and C-7 positions are prime sites for modification. They can undergo reactions such as olefination (e.g., Wittig reaction) to introduce exocyclic double bonds, reduction to the corresponding alcohols with stereochemical control, or conversion to enolates for subsequent alkylation or acylation.

α-Functionalization: The positions adjacent to the carbonyl groups (α-carbons) can be functionalized via enolate chemistry. Deprotonation followed by reaction with an electrophile allows for the introduction of a wide variety of substituents, including alkyl, halogen, or hydroxyl groups.

Cycloaddition Reactions: The indolizidine scaffold can be further elaborated using cycloaddition reactions. For example, a Pauson-Khand reaction involving a suitably functionalized 2-allylpyrrolidine (B1599746) derivative can be used to construct additional fused rings, leading to complex, functionalized indolizidine systems as single diastereomers. nih.govacs.org

Ring-Closing Metathesis (RCM): For precursors bearing appropriate alkene tethers, RCM is a powerful tool for forming additional rings or introducing unsaturation into the system, as demonstrated in the synthesis of fluorinated indolizidines. nih.gov

Sequential Hydroxylation: Advanced building blocks like dihydrofuro[2,3-f]indolizidinone can be used for the sequential and diastereoselective introduction of multiple hydroxyl groups, leading to polyhydroxylated indolizidines related to biologically active alkaloids like castanospermine. rsc.orgbiocyclopedia.comnih.gov

Modification at Carbonyl Centers

The presence of two carbonyl groups in the this compound structure offers multiple avenues for chemical modification, including selective reductions and alkylation reactions. These transformations are key to accessing a diverse range of structural analogs with potentially altered biological activities.

Selective Reduction:

The selective reduction of one or both carbonyl groups in a dicarbonyl system is a common strategy to introduce hydroxyl functionalities and create chiral centers. In systems analogous to this compound, various reducing agents can be employed to achieve different levels of reduction and stereoselectivity. For instance, the stereoselective reduction of bicyclic ketones can be achieved using alkoxy-substituted lithium aluminum hydrides. The choice of reducing agent and reaction conditions can influence which carbonyl group is reduced and the stereochemical outcome of the resulting alcohol(s).

| Reagent | Outcome | Reference |

| Lithium Aluminum Hydride (alkoxy-substituted) | Stereoselective reduction of cyclic and bicyclic ketones | acs.org |

| Sodium Borohydride | Reduction of ketones to alcohols | |

| Selectride® Reagents | Stereocontrolled reduction of cyclopentanone (B42830) derivatives | sapub.org |

Alkylation Reactions:

The carbon atoms alpha to the carbonyl groups in the this compound ring are susceptible to deprotonation to form enolates, which can then be alkylated. This allows for the introduction of various substituents at these positions. The regioselectivity of alkylation can be controlled by the choice of base and reaction conditions. For β-dicarbonyl compounds, enolates are readily generated and can undergo SN2 reactions with alkyl halides. pressbooks.publibretexts.org The use of different alkylating agents can lead to a wide array of substituted derivatives. Furthermore, sequential alkylation can introduce two different alkyl groups. pressbooks.pub

| Reaction | Reagents | Product | Reference |

| Mono-C-alkylation | Alkyl iodide, Tetra-alkylammonium fluoride | Mono-alkylated β-dicarbonyl compound | rsc.org |

| Monoallylation/Monoalkylation | Allylic/Benzylic alcohol, [Cp*Co(CH3CN)3][SbF6]2 | Mono-allylated/alkylated diketone | rsc.org |

Substitution on the Hexahydroindolizine Ring System

Beyond modifications at the carbonyl centers, the functionalization of the carbon-hydrogen bonds on the hexahydroindolizine ring itself provides another layer of structural diversification. Modern synthetic methods, such as transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct introduction of substituents onto otherwise unreactive C-H bonds in nitrogen heterocycles.

C-H Functionalization:

The direct functionalization of C-H bonds in saturated nitrogen heterocycles is a rapidly developing area of organic synthesis. acs.orgnih.govthieme-connect.comspringerprofessional.de Rhodium-catalyzed reactions, for example, have been successfully employed for the alkylation and arylation of various nitrogen-containing heterocyclic systems. acs.orgnih.gov These methods offer a direct route to introduce new carbon-carbon bonds on the ring system, avoiding the need for pre-functionalized substrates. While direct C-H functionalization of the this compound core is not extensively documented, methodologies developed for other saturated azacycles provide a strong foundation for future exploration in this area. nih.gov

| Method | Catalyst | Type of Functionalization | Reference |

| Direct Alkylation/Arylation | Rhodium complexes | Introduction of alkyl or aryl groups at C-H bonds | acs.orgnih.gov |

| Norrish–Yang Type II Reaction | Visible light | C-H functionalization to form α-hydroxy-β-lactams | nih.gov |

These synthetic strategies highlight the versatility of the this compound scaffold and provide a roadmap for the generation of diverse libraries of compounds for biological screening. The ability to selectively modify both the carbonyl groups and the ring system allows for fine-tuning of the molecule's steric and electronic properties, which is essential for optimizing its interaction with biological targets.

Chemical Reactivity and Mechanistic Transformations of Hexahydroindolizine 3,7 Dione

Reactions Involving the Dione (B5365651) Functionality

The presence of a 1,3-dione system (specifically, a β-keto-enol system) is the most prominent feature of Hexahydroindolizine-3,7-dione, dictating a wide range of potential reactions. This functionality imparts significant acidity to the α-protons and provides multiple sites for nucleophilic and electrophilic attack.

A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial for the reactivity of the dione system. mdpi.comresearchgate.net

The active methylene (B1212753) group flanked by the two carbonyls (at the C-8 position) is particularly acidic and can be readily deprotonated by a base to form a stable enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the C-8 position. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic solvent like THF is typically required to generate the enolate quantitatively. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at the C-8 position.

Knoevenagel Condensation: As an active methylene compound, this compound is expected to undergo Knoevenagel condensation with aldehydes or ketones. wikipedia.org This reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated system. wikipedia.org

The carbonyl groups themselves are electrophilic and can be attacked by nucleophiles. Reactions such as reduction with hydrides (e.g., NaBH₄, LiAlH₄) would be expected to yield the corresponding diols.

| Reaction Type | Reagents | Expected Product | Notes |

| Enolate Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | 8-Alkyl-hexahydroindolizine-3,7-dione | The reaction proceeds via an SN2 mechanism. |

| Knoevenagel Condensation | Aldehyde/Ketone (R₂C=O), weak base | α,β-Unsaturated dione derivative | A classic reaction for active methylene compounds. wikipedia.org |

| Reduction | NaBH₄ or LiAlH₄ | Hexahydroindolizine-3,7-diol | Reduction of both carbonyl groups to hydroxyl groups. |

Reactivity of Alpha- and Beta-Carbons Adjacent to Carbonyl Groups

The carbons alpha and beta to the carbonyl groups in this compound are activated towards various transformations.

The α-carbons (C-2 and C-8) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. The C-8 position, being alpha to two carbonyls, is significantly more acidic and reactive, as discussed above. The C-2 and C-6 positions are also alpha to a carbonyl and can participate in enolate-mediated reactions, although to a lesser extent than C-8. For instance, under specific conditions, selective alkylation or halogenation at these positions could be envisioned. tdl.orgresearchgate.net

The β-carbons (C-1 and C-5) are not directly activated for deprotonation. However, if an α,β-unsaturated system is formed, for example, through a Knoevenagel condensation, the β-carbon of this new system would become electrophilic and susceptible to Michael addition by nucleophiles. mdpi.com

| Position | Type of Reactivity | Example Reaction | Controlling Factors |

| C-8 (α to both C=O) | Highly acidic, nucleophilic (as enolate) | Alkylation, Acylation, Aldol, Knoevenagel | Choice of base, reaction temperature. libretexts.org |

| C-2, C-6 (α to one C=O) | Acidic, nucleophilic (as enolate) | Halogenation, Alkylation | Requires stronger conditions than C-8. ucsb.edu |

| C-1, C-5 (β to C=O) | Electrophilic (if unsaturated) | Michael Addition | Requires prior formation of an α,β-unsaturated system. mdpi.com |

Ring-Opening and Rearrangement Pathways

The bicyclic core of this compound, while relatively stable, can be induced to undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Reactions:

Hydrolytic Cleavage: Under harsh acidic or basic conditions, particularly at elevated temperatures, the amide bond within the indolizine (B1195054) ring system could potentially undergo hydrolysis, leading to a ring-opened amino dicarboxylic acid derivative.

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the C-C bonds of the ring system. For instance, photoinduced oxidative ring-opening has been observed in some indolizine derivatives. rsc.org

Rearrangement Reactions:

Acid-Catalyzed Rearrangements: In the presence of strong acids, protonation of the carbonyl oxygen followed by a series of shifts could lead to skeletal rearrangements. Reactions analogous to the Pinacol rearrangement could be envisioned if a diol intermediate is formed and subjected to acidic conditions. youtube.com

Photochemical Rearrangements: Irradiation with UV light could promote rearrangements, a phenomenon observed in various carbonyl-containing cyclic systems.

The specific pathways for these reactions would be highly dependent on the reaction conditions and the presence of any substituents on the ring.

Influence of Substituents on Reaction Outcomes

The presence of substituents on the hexahydroindolizine ring would significantly modulate the reactivity of the molecule. The electronic nature of these substituents would play a crucial role. acs.org

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups would increase the electron density of the ring system. libretexts.org This would enhance the nucleophilicity of the nitrogen and potentially make the carbonyl carbons less electrophilic.

The position of the substituent is also critical. A substituent at C-1, for example, would have a more direct electronic influence on the C-8 methylene group than a substituent at C-5. Steric effects of bulky substituents would also play a significant role, potentially hindering the approach of reagents to certain reaction sites and influencing the regioselectivity of reactions like alkylation. libretexts.org For instance, a bulky substituent at C-8 could favor reactions at the less hindered C-2 or C-6 positions.

| Substituent Type | Position | Effect on Reactivity | Example |

| Electron-Withdrawing | Any | Increases acidity of α-protons, decreases ring nucleophilicity. | A nitro group would facilitate deprotonation at C-8. |

| Electron-Donating | Any | Decreases acidity of α-protons, increases ring nucleophilicity. | An alkyl group would make the carbonyls less electrophilic. |

| Bulky Group | C-8 | Hinders reactions at C-8, may promote reaction at other α-positions. | A tert-butyl group at C-8 would sterically block alkylation at that site. |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of Hexahydroindolizine-3,7-dione, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the carbons adjacent to the electron-withdrawing carbonyl groups (C=O) and the nitrogen atom are expected to be deshielded and thus appear at a lower field (higher ppm value). The bicyclic structure of the indolizine (B1195054) core creates a rigid system where the spatial orientation of protons (axial vs. equatorial) leads to distinct coupling constants (J-values), which are crucial for determining the relative stereochemistry of the molecule.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons (C3 and C7) are characteristically found in the most downfield region of the spectrum (typically >170 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons adjacent to the nitrogen atom also exhibit a downfield shift. The remaining aliphatic carbons in the ring system appear at higher fields. The number of distinct signals in the ¹³C spectrum confirms the molecular symmetry.

While specific experimental data for this compound is not broadly published, the expected NMR spectral data can be inferred from analyses of similar heterocyclic dione (B5365651) structures mdpi.comrsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1, H-2, H-5, H-6, H-8 | 1.5 - 3.0 | Multiplets | ~2-15 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-2, C-5, C-6, C-8 | 20 - 50 |

| C-8a | 50 - 70 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound. For this compound, standard mass spectrometry would show a molecular ion peak corresponding to its nominal mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the precise elemental composition and unambiguous molecular formula of the compound. The calculated exact mass for the molecular formula of this compound, C₈H₁₁NO₂, is 153.078978594 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight (Nominal) | 153.18 g/mol |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves diffracting a beam of X-rays off a single crystal of the compound wikipedia.org. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For chiral molecules like derivatives of the indolizidine alkaloid family, single-crystal X-ray diffraction is invaluable for unambiguously determining the absolute configuration of all stereogenic centers researchgate.netnih.govwikipedia.org. By analyzing the anomalous dispersion of the X-rays, the absolute structure can be established. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a complete and accurate representation of the molecule's conformation in the solid state mdpi.com. While a specific crystal structure for this compound is not publicly documented, this method remains the gold standard for such detailed structural analysis in the broader class of indolizidine alkaloids researchgate.net.

Advanced Chromatographic Methods for Purity and Isomer Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound and for separating it from any impurities or isomers that may have formed during its synthesis nih.gov.

Reverse-phase HPLC is a common method used for the analysis of small organic molecules. In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound.

Furthermore, if a synthesis yields a mixture of stereoisomers (enantiomers or diastereomers), specialized chiral HPLC columns can be employed for their separation nacalai.com. These columns contain a chiral stationary phase that interacts differently with each isomer, leading to different retention times and allowing for their separation and quantification rsc.orgresearchgate.netmdpi.com.

Computational and Theoretical Studies of Hexahydroindolizine 3,7 Dione

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of hexahydroindolizine-3,7-dione. DFT methods provide a balance between computational cost and accuracy, making them well-suited for determining the molecule's ground-state electronic structure, orbital energies, and distribution of electron density.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight the electronegative regions around the two carbonyl oxygen atoms, indicating likely sites for electrophilic attack. Conversely, areas of positive potential would suggest sites susceptible to nucleophilic attack. These calculations are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Theoretical DFT B3LYP/6-31G)*

| Property | Value | Unit |

|---|---|---|

| Total Energy | -532.123 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 5.64 | eV |

Note: The data in this table is hypothetical and representative of what a DFT calculation would yield.

Conformational Analysis and Energy Landscape Mapping

The bicyclic ring system of this compound is not rigid and can adopt several different conformations. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. Mapping the potential energy surface (PES) reveals the landscape of these conformations, identifying low-energy (more stable) conformers and the energy barriers that separate them.

By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, a detailed energy landscape can be constructed. For this compound, this analysis would likely focus on the puckering of the two rings and the relative orientation of the carbonyl groups. The results would identify the most stable "chair" or "boat"-like conformations of the six-membered ring and the "envelope" or "twist" conformations of the five-membered ring.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| A (Chair-Envelope) | 0.00 | 75.3 |

| B (Boat-Envelope) | 1.50 | 10.1 |

Note: The data in this table is illustrative and represents plausible outcomes of a conformational analysis.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, revealing its dynamic nature and conformational flexibility at a given temperature.

An MD simulation of this compound, often performed in a simulated solvent environment to mimic physiological conditions, would show the molecule vibrating, rotating, and transitioning between different conformations. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states, the timescale of transitions between them, and the flexibility of different regions of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can also be used to investigate the chemical reactivity of this compound by mapping out potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition state (TS) that connects them.

For example, one could model the reduction of one of the carbonyl groups. Theoretical methods can be used to calculate the geometry of the transition state for this reaction and the associated activation energy. The activation energy is the energy barrier that must be overcome for the reaction to proceed, and its value provides a quantitative measure of the reaction rate.

Methods like Transition Path Sampling can reveal the atomic details of the chemical step. nih.gov By comparing the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides fundamental insights into the thermodynamics and kinetics of the reaction, helping to explain why certain reactions are favored over others and providing a basis for designing catalysts or modifying reaction conditions. Understanding these pathways is essential for predicting the metabolic fate of the molecule or for designing synthetic routes.

Biological Activity Research: Mechanistic and Structure Activity Relationship Sar Investigations

Exploration of Hexahydroindolizine-3,7-dione as a Privileged Scaffold for Mechanistic Biological Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through the introduction of various substituents. The this compound core embodies several features that make it a strong candidate for such a classification. Its rigid bicyclic structure reduces conformational flexibility, which can lead to higher binding affinities and selectivities for specific biological targets. The presence of two carbonyl groups and a tertiary amine offers multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by proteins.

The indolizine (B1195054) nucleus, a key component of the this compound structure, is found in a variety of biologically active natural products and synthetic compounds, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net This versatility suggests that the indolizine core can serve as a template for the design of new therapeutic agents. nih.gov The dione (B5365651) functionality is also a common feature in many pharmacologically active molecules, known to interact with a variety of enzymes and receptors. nih.govmdpi.com The combination of the indolizine framework with the dione moieties in a hexahydro- form results in a scaffold with a well-defined spatial arrangement of functional groups, making it an attractive starting point for the development of compound libraries for high-throughput screening and mechanistic studies.

Mechanism-Based Studies of Biological Activity

The dione functionality within the this compound scaffold suggests a potential for enzyme inhibition. Dione-containing compounds have been shown to act as inhibitors for a variety of enzymes, including carboxylesterases and kinases. nih.gov The mechanism of inhibition can be either reversible or irreversible, depending on the nature of the interaction between the inhibitor and the enzyme. For instance, the carbonyl groups of the this compound scaffold could act as hydrogen bond acceptors, interacting with amino acid residues in the active site of an enzyme.

Furthermore, derivatives of this scaffold could be designed to act as covalent inhibitors. The introduction of an electrophilic group at a suitable position on the ring system could lead to the formation of a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site, resulting in irreversible inhibition. Kinetic studies would be essential to elucidate the precise mechanism of enzyme inhibition, determining whether it is competitive, non-competitive, or uncompetitive.

The three-dimensional shape and distribution of functional groups in this compound derivatives make them intriguing candidates for receptor binding. The rigid scaffold can present substituents in specific orientations to fit into the binding pockets of receptors. The tertiary amine can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site.

The biological effects of this compound derivatives would ultimately be a consequence of their ability to modulate cellular pathways. By inhibiting a key enzyme or binding to a specific receptor, these compounds could trigger a cascade of downstream signaling events. For example, inhibition of a protein kinase could disrupt a phosphorylation cascade involved in cell proliferation, leading to an anti-cancer effect.

To elucidate the mechanisms of cellular pathway modulation, a variety of techniques can be employed. These include gene expression profiling to identify changes in gene transcription, proteomic analysis to assess changes in protein levels and post-translational modifications, and cell-based assays to measure specific cellular responses, such as apoptosis or cell cycle arrest. By understanding how these compounds affect cellular signaling, it is possible to identify their therapeutic potential and to develop strategies to optimize their activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound derivatives, SAR studies would involve the systematic modification of the scaffold and the evaluation of the resulting compounds in biological assays. The position, size, and electronic properties of substituents would be expected to have a significant impact on potency and selectivity. nih.gov

For instance, the introduction of substituents on the aromatic ring of a phenyl group attached to the nitrogen atom could modulate the electronic properties of the molecule and its interaction with the target. The nature of the substituent (electron-donating or electron-withdrawing) could influence the binding affinity. The stereochemistry of the scaffold is also likely to be a critical determinant of biological activity, as stereoisomers can exhibit different binding affinities and pharmacological effects.

To illustrate the potential SAR of this compound derivatives, two hypothetical tables are presented below, based on plausible trends observed in similar heterocyclic compounds.

Table 1: Hypothetical SAR of Phenyl-Substituted this compound Derivatives as Kinase Inhibitors

| Compound ID | R-Group (Substitution on Phenyl Ring) | IC50 (nM) | Selectivity vs. Kinase B |

| 1a | H | 500 | 10-fold |

| 1b | 4-Cl | 150 | 25-fold |

| 1c | 4-OCH3 | 300 | 15-fold |

| 1d | 4-NO2 | 80 | 50-fold |

| 1e | 3-Cl | 250 | 20-fold |

| 1f | 2-Cl | 600 | 5-fold |

Table 2: Hypothetical SAR of Alkyl-Substituted this compound Derivatives for Receptor Binding Affinity

| Compound ID | R-Group (Alkyl Chain at N-position) | Ki (nM) | Receptor Subtype Selectivity (α/β) |

| 2a | Methyl | 120 | 5 |

| 2b | Ethyl | 80 | 10 |

| 2c | Propyl | 50 | 20 |

| 2d | Isopropyl | 150 | 8 |

| 2e | Butyl | 60 | 18 |

| 2f | Cyclohexyl | 200 | 3 |

These hypothetical data illustrate that small changes in the substituent can lead to significant differences in biological activity. For example, in Table 1, the presence of an electron-withdrawing nitro group at the 4-position of the phenyl ring (Compound 1d) is shown to enhance the inhibitory potency and selectivity against a hypothetical kinase. In Table 2, the length and branching of the alkyl chain at the nitrogen atom are shown to influence the binding affinity and selectivity for a hypothetical receptor. Such SAR studies are crucial for the optimization of lead compounds into clinical candidates.

Stereochemical Influence on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The presence of multiple chiral centers in the hexahydroindolizine core gives rise to various stereoisomers, each potentially exhibiting distinct pharmacological profiles. The relative configuration of substituents, particularly at the C5 and C9 positions of the indolizidine ring system, has been shown to significantly impact the molecule's properties and its interactions with biological macromolecules.

The enantioselective synthesis of derivatives, such as fluorinated indolizidinones, allows for the isolation and biological evaluation of individual enantiomers. nih.govnih.govacs.org This is crucial for understanding the specific contribution of each stereoisomer to the observed biological activity. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer), or they may even possess entirely different biological activities.

A clear example of stereochemical influence on physical properties that can correlate with bioactivity is the difference in gas chromatography (GC) retention times observed between diastereomers of 5,8-disubstituted indolizidines. The 5,9Z and 5,9E relative configurations result in markedly different retention times, indicating a difference in their physicochemical properties which can translate to differences in absorption, distribution, metabolism, and excretion (ADME) profiles and, ultimately, their in vivo efficacy. nih.gov

In Silico Modeling and Molecular Docking Simulations to Predict and Interpret Biological Interactions

In silico modeling and molecular docking have become indispensable tools for predicting and rationalizing the biological interactions of complex molecules like this compound. These computational techniques provide valuable insights into the binding modes of different stereoisomers and help to elucidate the molecular basis for their observed structure-activity relationships.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. This allows researchers to visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in the case of this compound derivatives, docking studies could reveal how different stereoisomers fit into a receptor's binding pocket and which specific amino acid residues they interact with.

The predictive power of in silico methods extends to forecasting the binding affinities of different compounds. nih.gov By comparing the calculated binding energies of various stereoisomers, researchers can prioritize the synthesis of those predicted to have the highest affinity for a particular biological target. This approach can significantly streamline the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Furthermore, computational studies can be employed to understand the enantioseparation of chiral compounds, which is crucial for their development as therapeutic agents. Molecular docking has been used to simulate the interactions between enantiomers and chiral stationary phases, helping to predict their retention behaviors and elution order in chromatographic separations. researchgate.net This demonstrates the ability of in silico models to discern the subtle differences in interaction energies that arise from different stereochemical arrangements.

The application of these computational tools is not limited to predicting binding. In silico methods are also used to predict the ADME properties of drug candidates. nih.gov By evaluating parameters such as solubility, membrane permeability, and potential for metabolism, researchers can identify potential liabilities early in the drug development pipeline. For this compound derivatives, these predictions can help in designing molecules with improved pharmacokinetic profiles.

The integration of in silico modeling with experimental biological data provides a powerful strategy for understanding the complex interplay between stereochemistry and bioactivity. For example, if one stereoisomer of a this compound derivative shows significantly higher activity in a biological assay, molecular docking can be used to generate a hypothesis for this observation at the molecular level. This hypothesis can then be tested through the synthesis and evaluation of new, rationally designed analogs, creating a feedback loop that accelerates the optimization of lead compounds.

| Compound Name/Class | Key Findings Related to Stereochemistry and In Silico Modeling |

| Diastereomeric Indolizidines | Relative stereochemistry at C5 and C9 influences spectroscopic properties and GC-retention times, indicating different physicochemical characteristics that can affect biological activity. nih.govresearchgate.net |

| Bicyclic β-Lactamase Inhibitors | Stereochemical changes in side chains affect inhibitory potency against specific enzymes, but this does not always correlate with overall synergistic activity. nih.gov |

| Fluorinated Indolizidinones | Enantioselective synthesis allows for the isolation and study of individual enantiomers, which is critical for determining the specific biological role of each stereoisomer. nih.govnih.govacs.org |

| General Indolizidine Derivatives | In silico methods are used to predict binding affinities and ADME properties, aiding in the rational design of new derivatives with improved therapeutic potential. nih.govnih.gov |

| Chiral Compounds (General) | Molecular docking can predict the enantioseparation of chiral molecules by simulating their interactions with chiral stationary phases. researchgate.net |

Analogue Synthesis and Scaffold Modification for Research Advancement

Design Principles for the Synthesis of Hexahydroindolizine-3,7-dione Analogues

The design of analogues of the this compound scaffold is guided by established principles in medicinal chemistry aimed at exploring and optimizing the chemical space around the core structure. These principles focus on systematically altering the molecule's physicochemical properties, stereochemistry, and potential interactions with biological targets.

Key design considerations include:

Stereochemical Diversity : The hexahydroindolizine core contains multiple stereocenters. The synthesis of stereoisomers is a fundamental design principle to explore the impact of three-dimensional arrangement on biological activity. Asymmetric synthesis, for instance through iridium-catalyzed asymmetric hydrogenation of cyclic pyridinium (B92312) salts, can provide access to chiral indolizidines with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

Functional Group Modification : The two ketone functionalities at the C3 and C7 positions are prime targets for modification. These can be reduced to hydroxyl groups to introduce hydrogen bonding capabilities, converted to other functional groups, or used as handles for further derivatization. The introduction of fluorine atoms, for example, is a well-recognized strategy in medicinal chemistry to improve metabolic stability and membrane permeability. nih.gov

Scaffold Modification and Ring Distortion : Altering the core bicyclic structure can lead to novel chemical entities with distinct biological profiles. This can involve changing ring sizes, introducing heteroatoms, or fusing additional rings. Strategies such as ring-distortion transformations can be employed to rapidly generate new and complex scaffolds from a parent natural product-like structure. nih.gov

Substitution on the Bicyclic Core : The carbon atoms of the hexahydroindolizine rings offer opportunities for substitution. Introducing a variety of substituents can modulate lipophilicity, polarity, and steric bulk, which can in turn influence pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Modified this compound Scaffolds

A variety of synthetic strategies can be employed to access modified this compound scaffolds and their analogues. These methods often focus on the construction of the core indolizidine skeleton, which can then be further functionalized.

Common synthetic approaches include:

Catalytic Hydrogenation : The hydrogenation of indolizine (B1195054) precursors is a direct approach to the saturated indolizidine core. dicp.ac.cn Heterogeneous catalytic hydrogenation using catalysts such as platinum(IV) oxide can be highly chemoselective and diastereoselective. acs.org This method can be applied to appropriately substituted indolizine precursors to generate the hexahydroindolizine skeleton.

Intramolecular Cyclization Reactions : Intramolecular reactions are powerful tools for constructing bicyclic systems like the indolizidine scaffold.

Intramolecular aza-Michael Reaction : This reaction can be used to form the five-membered ring of the indolizidine system. nih.gov A double intramolecular aza-Michael reaction has been developed for the asymmetric synthesis of quinolizidine (B1214090) alkaloids, a strategy that could be adapted for indolizidine synthesis. rsc.org

Intramolecular Diels-Alder Reaction : An intramolecular imino Diels-Alder reaction strategy has been successfully used in the total synthesis of several indolizidine alkaloids. psu.edu

Intramolecular Heck Cyclization : This palladium-catalyzed reaction is a versatile method for the synthesis of indolizidine derivatives and can be used to construct the bicyclic core. nih.gov

Multi-component Reactions : One-pot, multi-component reactions offer an efficient route to functionalized indolizine derivatives, which can then be reduced to the corresponding indolizidines. researchhub.com

Domino Reactions : A domino hydroformylation/cyclization sequence can be used to construct the indolizine nucleus, which is a precursor to indolizidine alkaloids. nih.gov

The following table provides an overview of synthetic strategies that can be adapted for the synthesis of modified this compound scaffolds.

| Synthetic Strategy | Key Features | Potential Application to this compound | Reference(s) |

| Catalytic Hydrogenation | Direct route from indolizine precursors; can be highly stereoselective. | Synthesis of the core saturated bicyclic system from a suitable indolizine-3,7-dione precursor. | dicp.ac.cnacs.org |

| Intramolecular aza-Michael Reaction | Efficient for forming nitrogen-containing rings; can be rendered enantioselective. | Formation of the pyrrolidine (B122466) ring of the scaffold. | nih.govrsc.org |

| Intramolecular Diels-Alder Reaction | Powerful for constructing cyclic systems with good stereocontrol. | Construction of the bicyclic core from a suitably functionalized acyclic precursor. | psu.edu |

| Intramolecular Heck Cyclization | Versatile for C-C bond formation; tolerant of various functional groups. | Cyclization to form the indolizidine skeleton. | nih.gov |

| Domino Reactions | Multiple bond-forming events in a single operation; increases synthetic efficiency. | Rapid construction of the core indolizine precursor. | nih.gov |

Correlation of Structural Modifications with Mechanistic Biological Findings

While specific biological data for this compound is not extensively documented, the structure-activity relationships (SAR) of the broader class of indolizidine and quinolizidine alkaloids can provide insights into how structural modifications might influence biological activity. nih.gov The indolizine framework is present in numerous molecules with a wide range of pharmacological activities. researchgate.net

Hypothetical correlations based on related structures include:

Hydroxylation Pattern and Glycosidase Inhibition : Many naturally occurring indolizidine alkaloids, such as swainsonine (B1682842) and castanospermine, are potent glycosidase inhibitors. wikipedia.org The number, position, and stereochemistry of hydroxyl groups are critical for their inhibitory activity. The reduction of one or both ketone groups in this compound to hydroxyls could potentially impart glycosidase inhibitory activity, with the specific stereochemistry of the resulting alcohols being a key determinant.

Substitution and Receptor Interaction : For indolizidine alkaloids that act as noncompetitive blockers of nicotinic receptors, the nature and stereochemistry of substituents at positions 5 and 8 are crucial for activity. nih.gov The introduction of alkyl or other functional groups onto the this compound scaffold could modulate its interaction with various receptors.

Modification of the Dione (B5365651) System and Cytotoxicity : The dione functionality presents opportunities for derivatization that could lead to compounds with cytotoxic properties. For example, the synthesis of isoindolinone derivatives has been explored for their potential as anticancer agents. nih.gov

The table below outlines potential structural modifications to the this compound scaffold and their hypothetical impact on biological activity, based on findings for analogous compounds.

| Structural Modification | Potential Biological Effect | Rationale based on Analogous Compounds | Reference(s) |

| Reduction of C3 and/or C7 ketones to hydroxyls | Glycosidase inhibition | Mimicking the structure of polyhydroxylated indolizidine alkaloids like swainsonine and castanospermine. | wikipedia.org |

| Introduction of alkyl substituents | Modulation of receptor binding (e.g., nicotinic receptors) | Based on the SAR of 5,8-disubstituted indolizidines. | nih.gov |

| Fluorination of the scaffold | Improved metabolic stability and cell permeability | A general principle in medicinal chemistry. | nih.gov |

| Derivatization of the dione system | Potential for cytotoxic or anticancer activity | Drawing parallels with the biological activities of other dione-containing heterocycles like isoindolinones. | nih.gov |

Conclusion and Future Directions in Hexahydroindolizine 3,7 Dione Research

Summary of Key Research Advancements

Research surrounding the hexahydroindolizine core has led to significant breakthroughs in synthetic organic chemistry. A notable advancement has been the diastereoselective synthesis of complex indolizidine alkaloids, which are naturally occurring compounds with a wide range of biological activities. researchgate.net Key to these syntheses is the strategic construction of the bicyclic indolizine (B1195054) nucleus.

One of the pivotal developments in this area is the use of multi-step domino processes, which allow for the efficient assembly of the core structure with high stereocontrol. For instance, a highly regioselective hydroformylation reaction followed by a one-pot intramolecular cyclization has provided a general and effective approach to the indolizine nucleus. nih.gov This methodology has been successfully applied to the synthesis of (-)-Indolizidine 167B, demonstrating its utility in constructing optically active indolizidine alkaloids. nih.gov

Furthermore, the functionalization of the hexahydroindolizine scaffold has been a focal point of recent research. The development of methods for the sequential and diastereoselective incorporation of hydroxyl groups has expanded the chemical space accessible from this core structure. rsc.orgresearchgate.net These approaches enable the creation of a library of mono-, di-, and tetra-hydroxyfuroindolizidines, which are valuable for structure-activity relationship studies. rsc.org

Identification of Unexplored Synthetic Methodologies

While significant progress has been made in the synthesis of hexahydroindolizine derivatives, several modern synthetic methodologies remain underexplored for the specific construction of the hexahydroindolizine-3,7-dione framework.

Key Unexplored Synthetic Routes:

| Methodology | Potential Application for this compound |

| C-H Activation/Functionalization | Direct functionalization of the indolizine core could streamline synthetic routes and allow for the introduction of diverse substituents at various positions, bypassing the need for pre-functionalized starting materials. |

| Photoredox Catalysis | Light-mediated reactions could offer novel pathways for the formation of the bicyclic system or for the late-stage functionalization of the dione (B5365651), potentially leading to unique reactivity and selectivity. |

| Enzymatic/Biocatalytic Approaches | The use of enzymes could enable highly stereoselective syntheses of chiral this compound derivatives, which is crucial for biological applications. |

| Flow Chemistry | Continuous flow synthesis could provide a safer, more scalable, and efficient method for the preparation of this compound and its derivatives, particularly for reactions that are difficult to control in batch processes. |

Prospects for Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of the this compound scaffold is essential for its effective utilization in synthesis and for predicting its behavior in biological systems. The presence of two carbonyl groups and a tertiary amine within a strained bicyclic system imparts unique chemical properties that warrant further investigation.

Future research should focus on elucidating the mechanisms of key reactions, such as nucleophilic additions to the carbonyl groups, reductions, and rearrangements. A deeper understanding of the stereoelectronic effects that govern the diastereoselectivity of these transformations will be critical for designing more efficient and selective synthetic routes.

Future Avenues in Computational and Theoretical Chemistry

Computational and theoretical chemistry are powerful tools that can provide valuable insights into the structure, reactivity, and properties of this compound.

Potential Areas of Computational Investigation:

| Computational Method | Research Focus |

| Density Functional Theory (DFT) | Calculation of geometric structures, frontier molecular orbitals, and molecular electrostatic potential maps to understand the electronic properties and reactivity of the molecule. mdpi.com |

| Molecular Docking | Prediction of the binding modes and affinities of this compound derivatives with biological targets to guide the design of new therapeutic agents. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics of the bicyclic system and its interactions with solvent molecules or biological macromolecules to provide a more dynamic picture of its behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound to elucidate reaction mechanisms at the atomic level. |

Emerging Trends in Biological Activity Research at the Molecular Level

The indolizine core is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The dione functionality is also a common feature in biologically active molecules. mdpi.comnih.gov

Future research into the biological activity of this compound should focus on a molecular-level understanding of its mechanism of action. This will involve identifying specific protein targets and elucidating the molecular interactions that lead to a biological response. Techniques such as chemical proteomics, structural biology, and computational modeling will be instrumental in these efforts. The exploration of its potential as an inhibitor of enzymes such as tyrosinase, based on the activity of other dione-containing compounds, could be a promising avenue. rsc.org

Q & A

Basic: What are the established synthetic routes for Hexahydroindolizine-3,7-dione, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, a protocol analogous to benzimidazole-4,7-dione synthesis involves reacting diamines with aldehydes under reflux in ethanol, followed by acid hydrolysis to yield the diketone structure . Key parameters include:

- Catalyst : Use of KCO as a base in dry tetrahydrofuran (THF) to facilitate cyclization .

- Temperature : Reaction at 80–100°C for 48–72 hours to ensure complete conversion.

- Purification : Column chromatography with petroleum ether/ethyl acetate (5–10%) gradients isolates the product .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 aldehyde-to-diamine ratio) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

Structural confirmation relies on:

- 1H/13C NMR : Assignments of proton environments (e.g., δ 1.01–1.92 ppm for methyl groups in bicyclic systems) and carbonyl carbons (δ 209–212 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 236.35 for CHO) .

- X-ray crystallography : Resolves stereochemistry and confirms chair conformations in the indolizine ring system .

Advanced: How do substituent modifications in Hexahydroindolizine derivatives affect their bioactivity in cancer cell lines?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, piperonyl) enhance cytotoxicity. For example:

- In vitro assays : A549 lung cancer cells treated with chlorophenyl-substituted derivatives show IC values of 12–18 µM, compared to >50 µM for nitro/naphthyl analogs .

- Mechanistic insights : Diketone moieties facilitate hydrogen bonding with cellular targets like reductases, while lipophilic substituents improve membrane permeability .

Protocol : Use WST-1 assays with 48-hour incubations and dose-response curves (0.1–100 µM) to calculate IC .

Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Density functional theory (DFT) simulations model the compound’s interaction with transition metals (e.g., Pd, Cu):

- Reactivity : The diketone’s electron-deficient carbonyl groups act as Lewis bases, coordinating with metal catalysts in C–H activation reactions .

- Transition states : Calculations of puckering parameters (e.g., Cremer-Pople analysis) for the indolizine ring predict regioselectivity in cycloadditions .

Tools : Gaussian 16 with B3LYP/6-31G* basis sets for geometry optimization and energy profiling .

Basic: How should researchers address discrepancies in NMR data for Hexahydroindolizine derivatives?

Methodological Answer:

Contradictions in δ values (e.g., δ 3.5–4.0 ppm for methoxy groups) arise from:

- Impurities : Use preparative HPLC or repeated recrystallization to isolate pure compounds .

- Solvent effects : Record spectra in deuterated chloroform (CDCl) or DMSO-d for consistency .

- Dynamic effects : Variable-temperature NMR resolves rotational isomers in flexible side chains .

Advanced: What strategies improve the stability of this compound during storage?

Methodological Answer:

Degradation pathways (e.g., oxidation, hydrolysis) are mitigated by:

- Storage conditions : -20°C in amber vials under argon to prevent light/oxygen exposure .

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) increases shelf life to >6 months .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .

Advanced: How can enantiomeric purity of Hexahydroindolizine derivatives be validated?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (R = 8.2 and 9.7 min) .

- Optical rotation : Compare [α] values against literature (e.g., +32° for (7R,8S,8aS)-enantiomer) .

- Circular dichroism (CD) : Peaks at 220–250 nm confirm absolute configurations .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。